molecular formula C22H25N5O2 B2692018 (4-ethoxyphenyl)(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1421449-07-1

(4-ethoxyphenyl)(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No. B2692018
CAS RN: 1421449-07-1
M. Wt: 391.475
InChI Key: JIQHEEMDHBIIQN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that includes a pyrrole ring, a pyrimidine ring, and a piperazine ring. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the Petasis reaction, a multi-component reaction involving an amine, an aldehyde, and a boronic acid, is often used to synthesize alkylaminophenol compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as FTIR, NMR, and UV-Vis spectrometry, supported by computational spectral studies .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. Protodeboronation of pinacol boronic esters is a reaction that might be relevant .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by techniques such as NMR and IR spectroscopy, as well as computational methods .

Scientific Research Applications

Imaging of LRRK2 Enzyme in Parkinson's Disease

The compound has been explored in the synthesis of new potential PET agents, specifically [11C]HG-10-102-01, for imaging the LRRK2 enzyme in Parkinson's disease. This research outlines a method for synthesizing the reference standard and its precursor, leading to the preparation of the target tracer with high radiochemical yield and purity. The specific activity of the synthesized tracer suggests its potential for precise imaging applications in neurodegenerative disease research (Wang, Gao, Xu, & Zheng, 2017).

Anticonvulsant Drug Development

Another significant application involves the development of a novel anticonvulsant drug candidate known as "Epimidin." Research into this compound includes the development and validation of an HPLC method for determining related substances, showcasing its promise in the pharmaceutical field for the treatment of epilepsy. The methodological approach provides a foundation for quality control and the assessment of drug purity and stability under various conditions (Severina et al., 2021).

Anti-Inflammatory and Analgesic Agents

Research has also focused on synthesizing novel compounds derived from visnaginone and khellinone with potential anti-inflammatory and analgesic properties. These compounds, including benzodifuranyl and thiazolopyrimidines, have shown significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects in preliminary screenings, indicating their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity

The synthesis of new pyridine derivatives has demonstrated variable and modest antimicrobial activity against various bacterial and fungal strains. These findings contribute to the search for new antimicrobial agents, highlighting the potential of this compound as a backbone for developing new drugs with antimicrobial properties (Patel, Agravat, & Shaikh, 2011).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many indole derivatives (which have a structure similar to pyrrole) are known to have various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .

properties

IUPAC Name

(4-ethoxyphenyl)-[4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-3-29-19-8-6-18(7-9-19)22(28)27-14-12-26(13-15-27)21-16-20(23-17(2)24-21)25-10-4-5-11-25/h4-11,16H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQHEEMDHBIIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4C=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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